molecular formula C11H8N4O B8771607 2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B8771607
M. Wt: 212.21 g/mol
InChI Key: FOSZENPYKBPMAO-UHFFFAOYSA-N
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Patent
US08642594B2

Procedure details

Benzaldehyde (15 g, 141.3 mmol, 1 eq), guanidine carbonate (25.47 g, 141.3 mmol, 1 eq), ethyl cyanoacetate (15.99 g, 141.3 mmol, 1 eq) and anhydrous sodium acetate (11.59 g, 141.3 mmol, 1 eq) were added to 300 ml anhydrous pyridine and refluxed for 4 hours. The reaction was then cooled to room temperature and the solvent was removed under reduced pressure. The brown residue was triturated with 400 ml aqueous acetic acid (30%) and filtered off. The yellow solid was then triturated with 300 ml diethyl ether and filtered off to yield 2-amino-6-oxo-4-phenyl-1,6-dihydro-pyrimidine-5-carbonitrile as an off-white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25.47 g
Type
reactant
Reaction Step One
Quantity
15.99 g
Type
reactant
Reaction Step One
Quantity
11.59 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)O.[NH2:13][C:14]([NH2:16])=[NH:15].[C:17]([CH2:19][C:20](OCC)=[O:21])#[N:18].C([O-])(=O)C.[Na+]>N1C=CC=CC=1>[NH2:15][C:14]1[NH:16][C:20](=[O:21])[C:19]([C:17]#[N:18])=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
25.47 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
15.99 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
11.59 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The brown residue was triturated with 400 ml aqueous acetic acid (30%)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The yellow solid was then triturated with 300 ml diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(C(=C(N1)C1=CC=CC=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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